molecular formula C8H14N2O B2702364 5-Azaspiro[3.4]octane-5-carboxamide CAS No. 1849296-01-0

5-Azaspiro[3.4]octane-5-carboxamide

Cat. No.: B2702364
CAS No.: 1849296-01-0
M. Wt: 154.213
InChI Key: ULVBYRZOAJVDDR-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octane-5-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structural features and potential applications in various fields. This compound is characterized by a spirocyclic framework, which includes a nitrogen atom within the ring system, making it a valuable scaffold in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.4]octane-5-carboxamide typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the annulation of a cyclopentane ring with a four-membered ring. This process often employs readily available starting materials and conventional chemical transformations. The reaction conditions usually involve the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.4]octane-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

5-Azaspiro[3.4]octane-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azaspiro[34]octane-5-carboxamide stands out due to its specific spirocyclic structure, which includes a nitrogen atom within the ring systemIts versatility in undergoing different chemical reactions and its wide range of scientific research applications further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

5-azaspiro[3.4]octane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-7(11)10-6-2-5-8(10)3-1-4-8/h1-6H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVBYRZOAJVDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCN2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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